![molecular formula C12H13NO5 B330751 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B330751.png)
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is characterized by the presence of a benzodioxole group, which is a common structural motif in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The resulting intermediate is then subjected to further reactions, such as hydrolysis and oxidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzodioxole group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzodioxole derivatives .
Scientific Research Applications
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: This compound shares a similar benzodioxole group but differs in the rest of its structure.
1,3-Benzodioxole-5-carboxaldehyde: A precursor in the synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-2,5H,3-4,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
ZGGBPHCYDTUFGI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC(=O)O |
Origin of Product |
United States |
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